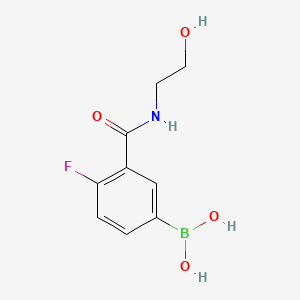

(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[4-fluoro-3-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c11-8-2-1-6(10(15)16)5-7(8)9(14)12-3-4-13/h1-2,5,13,15-16H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNPGTVSVSPBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660233 | |

| Record name | {4-Fluoro-3-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-25-7 | |

| Record name | B-[4-Fluoro-3-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Fluoro-3-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Borylation of Aromatic Precursors

Method Overview:

This approach involves the palladium-catalyzed borylation of fluorinated aromatic compounds that already possess functional groups such as hydroxyl or carbamoyl moieties. The process typically employs bis(pinacolato)diboron (B2Pin2) as the boron source, with Pd catalysts facilitating the transfer to the aromatic ring.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Boron Source: Bis(pinacolato)diboron (B2Pin2)

- Base: Potassium acetate or potassium carbonate

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol

- Atmosphere: Inert (nitrogen or argon)

- Temperature: 80–110°C

- Duration: 12–24 hours

Procedure:

The aromatic precursor, bearing the fluorine and hydroxyl or carbamoyl groups, is dissolved in the chosen solvent. The palladium catalyst, base, and B2Pin2 are added, and the mixture is refluxed under inert atmosphere. Post-reaction, purification via recrystallization or chromatography yields the boronic acid derivative.

- High regioselectivity for the fluorinated position

- Compatibility with various functional groups

- Suitable for scale-up in industrial settings

Suzuki-Miyaura Coupling Strategy

Method Overview:

This method involves coupling of an aryl halide (preferably a fluorinated aryl halide or triflate) with a boronic acid derivative, followed by oxidation or functional group transformation to introduce the carbamoyl and hydroxyethyl groups.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Tetrahydrofuran (THF), ethanol, or toluene/water mixture

- Temperature: Reflux at 80–100°C

- Duration: 24 hours

Procedure:

First, synthesize a fluorinated phenylboronic acid with the necessary substituents. Then, perform Suzuki coupling with a suitable halogenated precursor bearing the carbamoyl and hydroxyethyl groups. Subsequent oxidation or amidation steps can convert intermediates into the target compound.

- Modular approach allowing diverse functionalization

- High yields and selectivity

Nucleophilic Substitution and Functional Group Transformations

Method Overview:

Starting from commercially available fluorinated phenols or anilines, functionalization can be achieved via nucleophilic substitution, amidation, or carbamoylation, followed by borylation.

- Amidation: Reaction of fluorinated phenols or anilines with carbamoyl chlorides or isocyanates to form carbamoyl derivatives.

- Hydroxyethylation: Alkylation with ethylene oxide or ethylene glycol derivatives to introduce the hydroxyethyl group.

- Borylation: Using boron reagents like boron trichloride (BCl3) or boronic acids to install the boronic acid moiety.

- Amide formation: Use of bases like pyridine or triethylamine at 0–25°C

- Hydroxyethylation: Ethylene oxide at controlled temperatures

- Borylation: Catalytic conditions as described above

- Flexibility in functional group installation

- Utilization of readily available starting materials

In-situ Formation via Multi-step Synthesis

Method Overview:

This involves sequential steps where a fluorinated phenyl precursor undergoes initial functionalization, followed by boronic acid formation through oxidation or transmetalation reactions.

- Synthesis of a fluorinated phenylamine or phenol derivative

- Conversion to a boronate ester via reaction with boronic acids or boronate esters under basic conditions

- Hydrolysis or oxidation to yield the free boronic acid

- Reflux in ethanol or THF with base and boronic ester reagents

- Controlled hydrolysis to prevent decomposition

- Suitable for complex molecules with multiple functional groups

- Allows for fine-tuning of reaction parameters for optimal yield

Data Summary Table: Representative Preparation Conditions

| Method | Key Reagents | Catalyst/Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Direct Borylation | B2Pin2, Pd catalyst, K2CO3 | 80–110°C, inert atmosphere, 12–24h | 70–85% | Regioselective for fluorinated position |

| Suzuki Coupling | Boronic acid, halogenated precursor | Pd catalyst, K2CO3, reflux | 65–80% | Modular, versatile functionalization |

| Nucleophilic Substitution | Phenols, carbamoyl chlorides, ethylene glycol | 0–25°C, basic conditions | 50–70% | Functional group diversity |

| Multi-step Synthesis | Phenyl derivatives, boronic esters | Reflux, hydrolysis | 40–75% | Suitable for complex molecules |

Research Findings and Notes

Catalytic Borylation: Recent patents and research articles confirm palladium-catalyzed borylation as a robust route for functionalizing fluorinated aromatic compounds, especially when aiming for high regioselectivity and functional group tolerance.

Suzuki-Miyaura Coupling: Widely adopted in pharmaceutical synthesis, this method allows for the introduction of boronic acids onto aromatic rings bearing sensitive groups such as carbamoyl and hydroxyl functionalities.

Functional Group Compatibility: The presence of hydroxyl and carbamoyl groups necessitates mild conditions to prevent side reactions or decomposition, often achieved by optimizing solvent systems and temperature.

Industrial Scale-up: Continuous flow reactors and optimized catalytic systems have been reported to enhance yield, reduce reaction times, and improve safety profiles for large-scale production.

Purification: Recrystallization, chromatography, and sometimes sublimation are employed to achieve high purity suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a proteasome inhibitor. Boronic acids are known to form reversible covalent bonds with the active sites of proteases, making them useful in the development of anticancer and anti-inflammatory drugs .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile building block .

Wirkmechanismus

The mechanism of action of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In the case of proteasome inhibition, the boronic acid group forms a reversible covalent bond with the active site of the proteasome, thereby inhibiting its activity. This leads to the accumulation of ubiquitinated proteins, inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Boronic acids with carbamoyl or amide functionalities are widely explored in organic synthesis, catalysis, and medicinal chemistry. Below is a detailed comparison of (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid with structurally or functionally related compounds:

Structural Analogues

Key Research Findings

- Steric Effects : Bulky carbamoyl groups (e.g., tert-butyl) hinder reaction kinetics but improve stereoselectivity, whereas smaller groups (e.g., hydroxyethyl) balance reactivity and solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance the electrophilicity of the boronic acid, facilitating Suzuki-Miyaura couplings .

- Biological Potency : Carbamoyl-substituted boronic acids exhibit diverse bioactivities, from enzyme inhibition (e.g., HDAC ) to antibacterial applications (e.g., β-lactamase inhibition ).

Biologische Aktivität

(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, a compound belonging to the boronic acid family, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H11BFNO4. Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C9H11BFNO4 |

| Molecular Weight | 227.09 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Boronic acids are recognized for their ability to inhibit proteasome activity by binding to the active site of proteasomal enzymes. This inhibition can lead to the accumulation of regulatory proteins, affecting various cellular processes such as apoptosis and cell cycle regulation. The specific mechanism of action for this compound is still under investigation, but it is hypothesized that it may modulate signaling pathways involved in cancer progression and other diseases.

Therapeutic Applications

- Cancer Treatment : Preliminary studies suggest that compounds similar to this compound exhibit anti-cancer properties by inducing apoptosis in cancer cells. They may also enhance the efficacy of existing chemotherapeutic agents.

- Diabetes Management : Boronic acids have been explored as potential agents for glucose sensing and insulin delivery systems due to their ability to interact with glucose molecules.

- Antiviral Activity : Some studies indicate that boronic acids may possess antiviral properties by inhibiting viral replication through interference with viral proteases.

Case Studies

- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups, suggesting its potential as an anti-cancer agent.

- Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates, highlighting its therapeutic potential.

- Combination Therapy : A study involving combination therapy with this compound and standard chemotherapy drugs indicated enhanced efficacy and reduced side effects compared to monotherapy.

Research Findings

Recent literature has reported various findings related to the biological activity of this compound:

- Cell Cycle Arrest : Treatment with this compound has been shown to induce G1 phase arrest in cancer cells, leading to decreased proliferation rates.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis markers in treated cells, confirming its role in promoting programmed cell death.

- Signal Pathway Modulation : Studies have indicated that this compound may affect key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of arylboronic acids with carbamoyl substituents often requires precise control of reductive amination or coupling steps. For example, in analogous compounds like [4-((Pyridin-2-yl)carbamoyl)phenyl]boronic acid, coupling reactions involving NaBH3CN under inert atmospheres (N₂) and extended reaction times (24–48 hours) are critical for achieving acceptable yields . Optimizing solvent systems (e.g., anhydrous methanol or DMSO) and stoichiometric ratios of intermediates (e.g., bromomethyl precursors) can mitigate side reactions like hydrolysis of the boronic acid moiety .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Advanced analytical techniques are essential:

- Reverse-phase HPLC : Used to isolate and purify boronic acid derivatives, as demonstrated for compound 22 (67% yield after HPLC purification) .

- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) confirm the presence of the fluorophenyl, carbamoyl, and boronic acid groups. For example, in compound 24, NMR data resolved signals for the 2-hydroxyethyl substituent and boronic acid .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ or [M−H]− ions) ensures molecular integrity, as shown for carboxy phenyl boronic acid impurities in Lumacaftor .

Advanced Research Questions

Q. What are the stability challenges of this boronic acid under physiological or aqueous conditions, and how can they be addressed?

- Methodological Answer : Boronic acids are prone to hydrolysis, especially in aqueous media. Studies on phenyl boronic acid-based hydrogels revealed that complexation with polyols (e.g., glucose) enhances stability by forming reversible boronate esters . For this compound, introducing protective groups (e.g., pinacol esters) or using buffered solutions (pH 7–9) can mitigate hydrolysis. Solid-phase transesterification methods, as reported for methyl boronic acid, may also stabilize the compound during storage .

Q. How can this compound be leveraged in stimuli-responsive drug delivery systems?

- Methodological Answer : The boronic acid moiety enables glucose-sensitive applications. For instance, phenyl boronic acid hydrogels undergo swelling/deswelling in response to glucose via diol-boronate complexation . Similarly, this compound could be copolymerized with polymers like poly(vinyl alcohol) to design insulin delivery systems. Dual recognition strategies, such as combining boronic acid with quinoline derivatives (as in compound 3a), enhance specificity for target molecules like caffeic acid .

Q. What computational and experimental strategies are recommended to assess potential mutagenicity or genotoxicity of boronic acid impurities?

- Methodological Answer : For pharmaceutical applications (e.g., Lumacaftor), boronic acid impurities must be controlled below 1 ppm. Computational tools (e.g., Derek Nexus) predict mutagenicity alerts based on structural motifs. Experimentally, LC-MS/MS methods with a limit of detection (LOD) < 0.1 ppm and LOQ < 0.3 ppm are validated per ICH guidelines. For example, carboxy phenyl boronic acid was quantified using a C18 column and ESI− mode .

Contradictions and Resolutions

- Synthetic Methods : uses NaBH3CN for reductive amination, while employs transesterification with ethanol amines. Researchers must select methods based on the target functional groups (e.g., carbamoyl vs. ester).

- Stability : While biphasic transesterification () is limited for aromatic boronic acids, monophasic methods (e.g., methyl boronic acid evaporation) offer alternatives for labile derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.